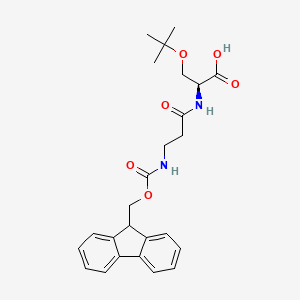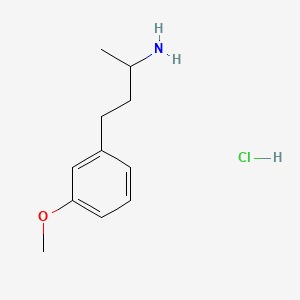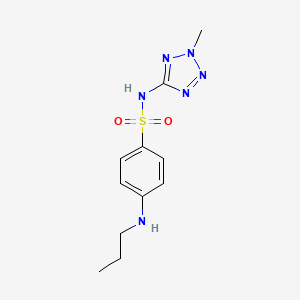
4-(4-Chlorothiophen-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorothiophen-2-yl)but-3-en-2-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one typically involves the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then brominated using N-bromosuccinimide (NBS) and subsequently treated with amines through nucleophilic substitution to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorothiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorothiophen-2-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential anti-inflammatory and analgesic agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects . The compound’s thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-3-buten-2-one: This compound is structurally similar but lacks the thiophene ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another related compound with a thiazole ring instead of the butenone moiety.
Uniqueness
4-(4-Chlorothiophen-2-yl)but-3-en-2-one is unique due to its combination of a thiophene ring and a butenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C8H7ClOS |
|---|---|
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
(E)-4-(4-chlorothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7ClOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+ |
Clave InChI |
QQWNYFHKDJNBGZ-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=CS1)Cl |
SMILES canónico |
CC(=O)C=CC1=CC(=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)









![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
